THPP vs. Quinazoline Core: Lipophilicity Drop Drives ADME Profile Differentiation
Replacing the fully aromatic quinazoline core with the partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold decreased chromatographic lipophilicity by approximately 2.0 log units [1]. For similarly substituted analogues, the quinazoline core (1b) showed HT-logP = 2.7, while the THPP analogue (2a) yielded HT-logP = 0.7, representing a 100-fold reduction in lipophilicity-driven non-specific partitioning [1]. This core modification improved solubility and reduced the risk of CYP450 inhibition and phospholipidosis while preserving on-target biochemical potency.
| Evidence Dimension | Chromatographic lipophilicity (HT-logP) |
|---|---|
| Target Compound Data | THPP analogue 2a: HT-logP = 0.7 |
| Comparator Or Baseline | Quinazoline analogue 1b: HT-logP = 2.7 |
| Quantified Difference | ΔHT-logP = -2.0 (100-fold reduction in lipophilicity) |
| Conditions | High-throughput log P measurement with immobilized artificial membranes; reported in ACS Med. Chem. Lett. 2017 |
Why This Matters
Lower lipophilicity directly correlates with reduced off-target toxicity risk (e.g., hERG, CYP inhibition) and improved developability, making the THPP scaffold a structurally differentiated starting point for lead optimization.
- [1] Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975–980. Table 1 and text. View Source
